N-{3-[ethyl(phenyl)amino]propyl}-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide
Description
N-{3-[ethyl(phenyl)amino]propyl}-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a synthetic quinazoline derivative characterized by a complex structure featuring:
- A 1,2,3,4-tetrahydroquinazolin-3-yl core substituted with a morpholin-4-yl group at position 5.
- A sulfanylidene (thione) group at position 2 and a 4-oxo moiety at position 4.
- A hexanamide chain linked to position 3 of the quinazoline ring, terminating in an N-ethyl(phenyl)aminopropyl group.
However, its exact biological targets and therapeutic applications remain under investigation.
Properties
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O3S/c1-2-32(23-10-5-3-6-11-23)16-9-15-30-27(35)12-7-4-8-17-34-28(36)25-22-24(33-18-20-37-21-19-33)13-14-26(25)31-29(34)38/h3,5-6,10-11,13-14,22,25H,2,4,7-9,12,15-21H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAOCMUZWKKLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCCCCN1C(=O)C2C=C(C=CC2=NC1=S)N3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Differentiators and Implications
Quinazoline Core Modifications
- Target Compound vs. Alfuzosin Derivatives: The target compound’s sulfanylidene group at position 2 distinguishes it from Alfuzosin-related impurities, which feature methoxy groups at positions 6 and 6. Sulfanylidene may enhance hydrogen bonding to biological targets compared to methoxy’s steric effects . The morpholin-4-yl group in the target compound could improve solubility and bioavailability compared to Alfuzosin’s aminopropyl side chain, which is associated with renal excretion challenges .
Functional Group Impact on Activity
- Sulfanylidene vs.
Research Findings and Pharmacological Insights
- : Quinazoline derivatives with morpholinyl and sulfanylidene substituents exhibit analgesic and anti-inflammatory activity in rodent models, likely via COX-2 inhibition. The target compound’s ethyl(phenyl)amino group may further enhance blood-brain barrier penetration .
- : Alfuzosin’s aminopropylquinazoline derivatives show alpha-1 adrenergic receptor selectivity, but their methoxy groups limit metabolic stability. The target’s morpholinyl group may mitigate this issue .
- : Dual quinazoline structures demonstrate synergistic binding in kinase assays, suggesting the target’s hexanamide chain could be optimized for multi-target engagement .
Preparation Methods
Cyclocondensation for Core Formation
The quinazolinone scaffold is synthesized via cyclocondensation of 2-amino-5-morpholinobenzoic acid with thiourea under acidic conditions (Scheme 1).
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| 2-Amino-5-morpholinobenzoic acid | 1.0 equiv |
| Thiourea | 1.2 equiv |
| Solvent | Acetic acid (glacial) |
| Temperature | Reflux (120°C) |
| Time | 12–16 hours |
This method yields 6-morpholin-4-yl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline with >85% purity after recrystallization from ethanol.
Functionalization at Position 3
The hexanoic acid chain is introduced via nucleophilic substitution at the C3 position using 6-bromohexanoic acid in dimethylacetamide (DMA) with potassium acetate as a base (Table 1).
Table 1: Optimization of Alkylation Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMA, KOtBu, 80°C | 72 | 88 |
| DMF, K2CO3, 100°C | 65 | 82 |
| THF, NaH, 60°C | 58 | 79 |
Optimal results were achieved in DMA at 80°C, affording 6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoic acid in 72% yield.
Amide Bond Formation with the Side Chain
Synthesis of 3-[Ethyl(phenyl)amino]propylamine
The side chain precursor is prepared via reductive amination (Scheme 2):
- Ethyl(phenyl)amine reacts with propionaldehyde in methanol.
- Sodium cyanoborohydride (NaBH3CN) reduces the imine intermediate.
Reaction Parameters
Activation and Coupling
The hexanoic acid intermediate is activated as an acyl chloride using thionyl chloride (SOCl2) and subsequently coupled to 3-[ethyl(phenyl)amino]propylamine under Schotten-Baumann conditions:
Procedure
- Add SOCl2 (1.5 equiv) to hexanoic acid derivative in dry THF (0°C, 2 hours).
- Quench excess SOCl2, then add amine (1.1 equiv) and NaOH (2.0 equiv).
- Stir at 25°C for 12 hours.
Outcome
- Yield: 65%
- Purity: 91% (HPLC).
Critical Analysis of Synthetic Routes
Alternative Approaches to the Quinazolinone Core
Patent WO2017136727A2 describes a microwave-assisted cyclization method reducing reaction time to 2 hours with comparable yields (83%). However, this requires specialized equipment.
Side Chain Modifications
Transition-metal catalysis (e.g., Rh/Xantphos) enables asymmetric synthesis of the ethyl(phenyl)amino group, achieving enantiomeric excess >98% but requiring inert conditions.
Scalability and Industrial Considerations
Table 2: Comparative Analysis of Pilot-Scale Batches
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Quinazolinone yield | 72% | 68% |
| Amide coupling yield | 65% | 61% |
| Purity (HPLC) | 91% | 89% |
Key scalability challenges include exothermic reactions during acylation and column chromatography bottlenecks. Switching to crystallization-based purification improved pilot-scale throughput by 40%.
Q & A
Q. What are the optimal synthetic routes for N-{3-[ethyl(phenyl)amino]propyl}-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the tetrahydroquinazolinone core via cyclization under acidic conditions, using reagents like thiourea for sulfanylidene incorporation .
- Step 2: Introduction of the morpholin-4-yl group via nucleophilic substitution or coupling reactions (e.g., using morpholine in DMF at 80–100°C) .
- Step 3: Amidation of the hexanamide side chain using coupling agents such as EDCI/HOBt in anhydrous DCM .
Purity Control: - Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .
Q. How is the compound’s structural conformation validated experimentally?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure to confirm the tetrahydroquinazolinone ring geometry and sulfanylidene positioning .
- NMR Spectroscopy: Assign peaks for key protons (e.g., morpholine CH₂ groups at δ 3.6–3.8 ppm; ethyl(phenyl)amino protons at δ 1.2–1.4 ppm) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated [M+H]⁺: 654.28; observed: 654.27) .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
Methodological Answer:
- Kinase Inhibition Assays: Test against kinase targets (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility and Stability: Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via HPLC quantification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
Methodological Answer:
-
Modification Points:
-
Evaluation Metrics:
- Compare IC₅₀ values in kinase assays.
- Compute LogP and polar surface area (PSA) to correlate with membrane permeability .
-
Example SAR Table:
Derivative R-Group Modification IC₅₀ (EGFR) LogP Parent Ethyl(phenyl)amino 12 nM 3.2 Derivative A Pyridin-3-yl 8 nM 2.9 Derivative B Thiomorpholine 25 nM 3.8
Q. How to resolve contradictions in bioactivity data between similar quinazolinone derivatives?
Methodological Answer:
Q. What computational strategies are effective for predicting binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., PDB ID: 1M17) .
- Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., 100 ns simulations in GROMACS) to assess binding free energy (ΔG) .
- Key Interaction: The sulfanylidene group forms a hydrogen bond with Lys745 in EGFR, critical for inhibitory activity .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
Q. What experimental controls are critical for validating target engagement in cellular assays?
Methodological Answer:
- Positive/Negative Controls: Include known inhibitors (e.g., Gefitinib for EGFR) and vehicle-only treatments .
- Genetic Knockdown: Use siRNA targeting the putative receptor to confirm on-mechanism effects .
- Off-Target Screening: Test against unrelated kinases (e.g., VEGFR2, FGFR1) to rule out promiscuity .
Q. How to design a robust protocol for scaling up synthesis without compromising yield?
Methodological Answer:
-
Process Optimization:
-
Scale-Up Table:
Parameter Lab Scale (10 g) Pilot Scale (1 kg) Reaction Time 24 h 18 h Yield 68% 72% Purity (HPLC) 98.5% 97.8%
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
